REACTION_SMILES
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[CH3:19][CH2:20][O:21][CH2:22][CH3:23].[Cl:13][P:14]([Cl:15])([Cl:16])([Cl:17])[Cl:18].[O:1]=[C:2]1[NH:3][S:4](=[O:5])(=[O:6])[c:7]2[cH:8][cH:9][cH:10][cH:11][c:12]21>>[C:2]1([Cl:13])=[N:3][S:4](=[O:5])(=[O:6])[c:7]2[cH:8][cH:9][cH:10][cH:11][c:12]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClP(Cl)(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1NS(=O)(=O)c2ccccc21
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Name
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Type
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product
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Smiles
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O=S1(=O)N=C(Cl)c2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |